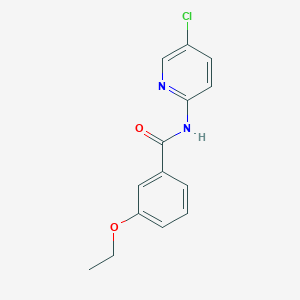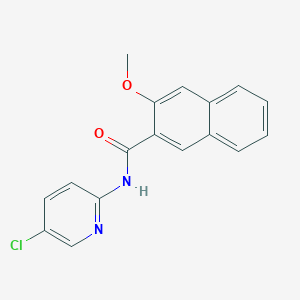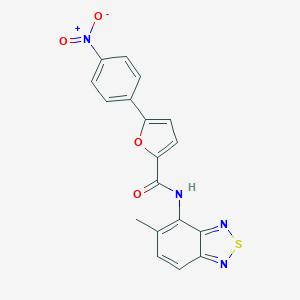![molecular formula C20H23N3O2 B317370 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B317370.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in many biologically active molecules, and an acetamide group, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise as an antibacterial and anticancer agent with mild cytotoxicity.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the formation of multinucleated tartrate-resistant acid phosphatase-positive cells from bone marrow-derived macrophages, which is crucial in osteoclast differentiation . This inhibition is achieved without cytotoxic effects, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound also inhibits osteoclast differentiation and has similar biological activities.
N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds have been evaluated for their antibacterial and anticancer activities.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide stands out due to its specific inhibition of osteoclast differentiation without cytotoxic effects, making it a unique candidate for further research in bone-related diseases .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)22-11-13-23(14-12-22)19-9-7-18(8-10-19)21-20(25)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,25) |
InChI Key |
NKXDGOWDFKXFGK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({2-nitrobenzoyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B317288.png)





![N-[4-(diethylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B317295.png)

![Ethyl 2-{[5-(3-bromophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317297.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B317303.png)
![Methyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B317304.png)
![5-{[5-(2-Fluorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B317305.png)
![4-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B317307.png)
